molecular formula C27H22ClN3S B10911990 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10911990
M. Wt: 456.0 g/mol
InChI Key: JGAGGJSRISOTRX-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Chlorination: The pyrazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Formation of the thiazole ring: The chlorinated pyrazole is reacted with a thioamide, such as thiourea, under basic conditions to form the thiazole ring.

    Substitution reactions: The final compound is obtained by performing substitution reactions with appropriate phenyl derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole-thiazole derivatives.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22ClN3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C27H22ClN3S/c1-17-9-13-21(14-10-17)25-23(28)26(22-15-11-18(2)12-16-22)31(30-25)27-29-24(19(3)32-27)20-7-5-4-6-8-20/h4-16H,1-3H3

InChI Key

JGAGGJSRISOTRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)C)Cl

Origin of Product

United States

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